2,5-Dimethyl-1,3-dioxane
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Overview
Description
2,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. The process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product . The water is then removed from the distillate using a separatory funnel, and the ether is transferred into a flask.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbon catalysts derived from corncob. The process includes a two-step preparation technique, where the derived catalysts are characterized using various techniques to determine their structural properties .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents and Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxanes
Scientific Research Applications
2,5-Dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Its stability against nucleophiles and bases makes it a valuable reagent in various synthetic processes.
Comparison with Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is known for its high acidity and is used in the synthesis of heterocyclic compounds.
Barbituric Acid: This compound shares some chemical properties with Meldrum’s acid and is used in the synthesis of barbiturates.
Uniqueness: 2,5-Dimethyl-1,3-dioxane is unique due to its stability and versatility in various chemical reactions. Unlike Meldrum’s acid and dimedone, which are primarily used for their acidity, this compound is valued for its ability to form stable cyclic structures and its resistance to nucleophilic attack.
Properties
CAS No. |
20615-12-7 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-6(2)8-4-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
RPMUDXVQHUECRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC1)C |
Origin of Product |
United States |
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